molecular formula C23H20O3 B3051089 (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one CAS No. 30925-64-5

(E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one

Cat. No. B3051089
CAS RN: 30925-64-5
M. Wt: 344.4 g/mol
InChI Key: UTIBSRWRTRNAAD-FYWRMAATSA-N
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Description

(E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one, also known as chalcone, is a naturally occurring compound that has been extensively studied for its various biological activities. Chalcone is a yellow crystalline solid that belongs to the class of organic compounds called flavonoids. It is found in many plants, such as Angelica keiskei, Glycyrrhiza glabra, and Morus alba. Chalcone has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one is not fully understood, but it is believed to act through multiple pathways. Chalcone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Chalcone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Chalcone has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. Chalcone has also been shown to possess anti-inflammatory properties, which help to reduce inflammation in the body. In addition, (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one has been shown to possess anticancer properties, which make it a promising candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. Chalcone is also easy to synthesize using standard laboratory techniques. However, there are also some limitations to the use of (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one in lab experiments. The compound is relatively unstable and can degrade over time, which can affect the results of experiments. In addition, (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one has a low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one. One area of research is the development of (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one-based drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Another area of research is the investigation of the mechanisms of action of (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one, which could lead to a better understanding of its pharmacological properties. Finally, the use of (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one as a natural preservative in food and cosmetics could be further explored, as it has the potential to reduce the use of synthetic preservatives and improve the safety of these products.

Scientific Research Applications

Chalcone has been extensively studied for its various biological activities, and its potential use in the treatment of various diseases has been investigated. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular disease. Chalcone has also been shown to possess antimicrobial properties, and its use as a natural preservative in food and cosmetics has been investigated.

properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-25-21-14-12-20(23(16-21)26-2)13-15-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIBSRWRTRNAAD-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275207
Record name Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one

CAS RN

30925-64-5
Record name Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30925-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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